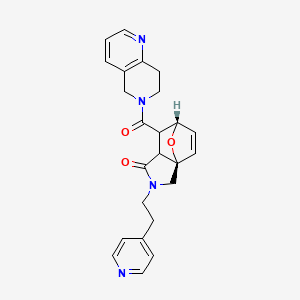

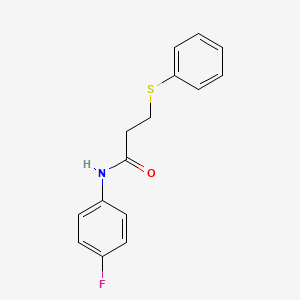

4-chloro-2-methylphenyl 3-(3-nitrophenyl)acrylate

カタログ番号 B5543700

分子量: 317.72 g/mol

InChIキー: KVYUILNURAAKFJ-VMPITWQZSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

- Synthesis of compounds similar to 4-chloro-2-methylphenyl 3-(3-nitrophenyl)acrylate, like 4-nitrophenyl acrylate, involves reacting precursors like 4-nitrophenol with other chemicals and characterizing the product using IR, 1H and 13C NMR spectroscopy (Thamizharasi, Gnanasundaram, & Balasubramanian, 1999).

Molecular Structure Analysis

- The molecular and vibrational properties of compounds structurally related to 4-chloro-2-methylphenyl 3-(3-nitrophenyl)acrylate have been studied using FTIR, FT-Raman spectra, and DFT calculations, revealing insights into their electronic structures and stability (Castillo et al., 2017).

Chemical Reactions and Properties

- Reactions involving compounds like 3-aryl-2-nitroacrylates with titanium tetrachloride result in various products depending on the reaction conditions, demonstrating the compound's reactive versatility (Hirotani & Zen, 1994).

Physical Properties Analysis

- Analysis of physical properties such as thermal stability and glass transition temperatures can be done using TGA and DSC analysis, as seen in studies of related acrylates (Thamizharasi, Gnanasundaram, & Reddy, 1999).

Chemical Properties Analysis

- The chemical properties, including reactivity ratios, can be evaluated using spectroscopic techniques and methodologies like the Fineman-Ross and Kelen-Tudos methods, as applied in the study of similar acrylates (Thamizharasi, Gnanasundaram, & Rao, 1996).

科学的研究の応用

Copolymerization and Polymer Synthesis

- Copolymerization with Styrene : Copolymers of nitrophenyl acrylates with styrene were prepared, showcasing their potential in creating materials with specific properties through the modification of monomer reactivity ratios and polymer composition (Thamizharasi et al., 1996).

- Photosensitive Polymers : The synthesis of acrylate and methacrylate monomers with photodimerizable α,β-unsaturated ketone moieties highlighted the development of photosensitive polymers for potential applications in imaging and photocrosslinking (Reddy et al., 1998).

Material Characterization and Applications

- Electrochemical Studies : Investigation into the electrochemical properties of methyl nitrophenyl acrylates suggested their use in understanding the mechanisms of drug action, particularly in anticancer studies, demonstrating their bioreductive capabilities and interactions with biomolecules (Goulart et al., 2007).

- AIE-active Polymer Nanoparticles : The development of acrylate polymers with aggregation-induced emission (AIE) characteristics for the effective detection of nitro compounds indicated their potential as fluorescent sensors for explosives detection (Zhou et al., 2014).

Environmental and Catalytic Applications

- Heavy Metal Ion Removal : The synthesis of hydrogels capable of absorbing heavy metal ions from aqueous media and their conversion to nanoparticles for catalysis highlighted a two-fold application in environmental remediation and catalyst system generation (Javed et al., 2018).

Corrosion Inhibition

- Acrylamide Derivatives as Corrosion Inhibitors : Studies on acrylamide derivatives demonstrated their effectiveness as corrosion inhibitors, indicating potential applications in protecting metals in acidic environments (Abu-Rayyan et al., 2022).

特性

IUPAC Name |

(4-chloro-2-methylphenyl) (E)-3-(3-nitrophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO4/c1-11-9-13(17)6-7-15(11)22-16(19)8-5-12-3-2-4-14(10-12)18(20)21/h2-10H,1H3/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYUILNURAAKFJ-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)Cl)OC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-2-methylphenyl (2E)-3-(3-nitrophenyl)prop-2-enoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

![N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5543617.png)

![2-[3-oxo-3-(3-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)propyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5543629.png)

![3-{[(1R*,3S*)-1-hydroxy-3-methoxy-7-azaspiro[3.5]non-7-yl]carbonyl}-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5543642.png)

![3-{3-[(mesitylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B5543648.png)

![N-(3-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide](/img/structure/B5543655.png)

![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5543656.png)

![5,6-dimethyl-3-(4-nitrobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5543703.png)

![1-(1-{3-[(3S)-3-(dimethylamino)azepan-1-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5543710.png)